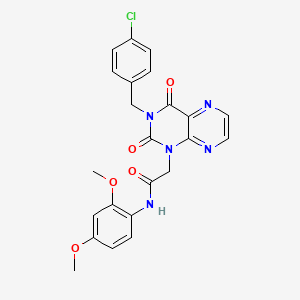
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O5 and its molecular weight is 481.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 1359154-05-4) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pteridine core, which is significant in various biological processes, particularly in the metabolism of nucleic acids and amino acids. The unique substituents on the pteridine structure enhance its solubility and biological activity, making it a candidate for therapeutic applications in oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is C23H20ClN5O4, with a molecular weight of 465.89 g/mol. The structure includes:
- Pteridine Core : A bicyclic structure that plays a crucial role in biological functions.
- Chlorobenzyl Group : Enhances chemical reactivity and potential interactions with biological targets.
- Methoxy-Dimethylphenyl Moiety : Contributes to the compound's solubility and binding properties.
The mechanism of action of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The pteridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzyl and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antitumor Activity : Potential to inhibit cancer cell proliferation.
- Antiviral Properties : May interfere with viral replication mechanisms.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits proliferation of various cancer cell lines | |
| Antiviral | Potentially inhibits viral replication | |
| Enzyme Inhibition | Interacts with metabolic enzymes |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds that share structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Atazanavir | Pteridine structure; antiviral | HIV protease inhibitor |
| Methotrexate | Pteridine core; used in cancer therapy | Antifolate agent |
| Folic Acid | Pteridine core; essential vitamin | Nucleotide synthesis |
The unique combination of substituents in This compound may enhance its selectivity and potency against particular biological targets compared to these compounds.
Case Studies
Research findings have highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Research : A study demonstrated that derivatives of pteridine compounds exhibit cytotoxic effects on breast cancer cells by inducing apoptosis.
- Antiviral Studies : Investigations into the antiviral properties have shown that similar pteridine derivatives can inhibit the replication of HIV by targeting reverse transcriptase.
- Enzymatic Studies : Research has indicated that compounds with pteridine cores can act as inhibitors for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-16-7-8-17(18(11-16)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMQUAMWTYQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













